Cas no 440124-96-9 ((E)-Dihydro Efavirenz)

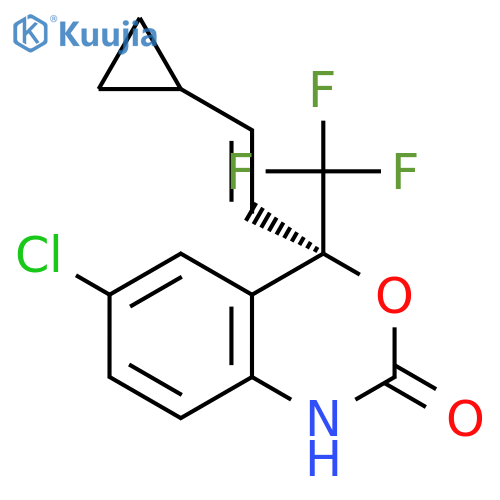

(E)-Dihydro Efavirenz structure

商品名:(E)-Dihydro Efavirenz

CAS番号:440124-96-9

MF:C14H11ClF3NO2

メガワット:317.690853357315

CID:827615

(E)-Dihydro Efavirenz 化学的及び物理的性質

名前と識別子

-

- Efavirenz Related Compound B

- (E)-Dihydro Efavirenz

- BUPIVACAINE HYDROCHLORIDE

- EFAVIRENZ ETHENE ANALOG

- (4S)-6-Chloro-4-[(E)-2-cyclopropylvinyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

- SR 695

- (4S)-6-Chloro-4-[(E)-2-cyclopropylvinyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

-

じっけんとくせい

- 密度みつど: 1.587±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.03 g/l)(25ºC)、

(E)-Dihydro Efavirenz 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D448935-5mg |

(E)-Dihydro Efavirenz |

440124-96-9 | 5mg |

$ 178.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1234147-10MG |

440124-96-9 | 10MG |

¥15211.09 | 2023-01-05 | |||

| TRC | D448935-50mg |

(E)-Dihydro Efavirenz |

440124-96-9 | 50mg |

$ 1384.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1234147-10MG |

Efavirenz Related Compound B |

440124-96-9 | 10mg |

¥11253.66 | 2025-01-16 | ||

| A2B Chem LLC | AG25899-50mg |

Efavirenz Related Compound B (15 mg) ((S,E)-6-Chloro-4-(2-Cyclopropylvinyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) |

440124-96-9 | 50mg |

$1465.00 | 2024-04-20 | ||

| A2B Chem LLC | AG25899-5mg |

Efavirenz Related Compound B (15 mg) ((S,E)-6-Chloro-4-(2-Cyclopropylvinyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) |

440124-96-9 | 5mg |

$294.00 | 2024-04-20 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2069-50MG |

440124-96-9 | 50MG |

¥8580.85 | 2023-01-14 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2069-50MG |

(E)-Dihydro Efavirenz |

440124-96-9 | 50mg |

¥8287.27 | 2025-01-16 |

(E)-Dihydro Efavirenz 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

440124-96-9 ((E)-Dihydro Efavirenz) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬